12-Methyltridecanal

Flavor Chemistry Sensory Science Odor Threshold Determination

12-Methyltridecanal is a methyl-branched long-chain fatty aldehyde that has been identified as a species-specific odorant of stewed beef. It is characterized by a tallowy, beef-like odor, with a reported odor threshold of 0.1 µg/kg in water, underscoring its extreme potency as a flavor compound.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 75853-49-5
Cat. No. B128148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methyltridecanal
CAS75853-49-5
Synonyms12-methyltridecanal
12-MT aldehyde
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCC=O
InChIInChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
InChIKeyOQWNKUAZQSLNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in heptane
soluble (in ethanol)

12-Methyltridecanal (CAS 75853-49-5) Procurement Guide: Composition and Core Specifications for R&D and Industrial Use


12-Methyltridecanal is a methyl-branched long-chain fatty aldehyde that has been identified as a species-specific odorant of stewed beef [1]. It is characterized by a tallowy, beef-like odor, with a reported odor threshold of 0.1 µg/kg in water, underscoring its extreme potency as a flavor compound [1][2]. The compound is assigned FEMA GRAS number 4005 and JECFA number 1229, with JECFA evaluating it as having 'no safety concern at current levels of intake when used as a flavouring agent' [3]. It occurs naturally in stewed beef at a concentration of 431 µg/kg, liberated from plasmalogen precursors in the meat [1].

12-Methyltridecanal Selection Risks: Why Substituting with Generic Long-Chain Aldehydes Compromises Organoleptic Accuracy and Regulatory Compliance


The procurement of 12-methyltridecanal cannot be generically substituted with other long-chain aldehydes such as tridecanal or tetradecanal, due to profound differences in both quantitative potency and organoleptic quality. Direct comparative studies have established that 12-methyltridecanal possesses an odor threshold of 0.1 µg/kg in water, which is orders of magnitude lower than that of its linear analog tridecanal at 10 µg/kg [1][2]. Furthermore, the methyl branching at the 12-position imparts a uniquely savory, tallowy, and beef-like note that is not replicated by linear aldehydes, which instead exhibit waxy, citrus, or soapy profiles [2][3]. This combination of extreme potency and a species-specific aroma profile—confirmed through isotope dilution assays and aroma extract dilution analysis—means that substituting 12-methyltridecanal with a chemically similar but sensorially distinct analog would fundamentally alter the flavor character of the final formulation, compromising both research outcomes and product quality [1][4].

12-Methyltridecanal Quantitative Evidence Guide: Comparative Potency, Species Selectivity, and Origin Data for Informed Procurement


Comparative Odor Potency: 12-Methyltridecanal vs. Linear Aliphatic Aldehydes in Aqueous Systems

12-Methyltridecanal exhibits an odor threshold in water of 0.1 µg/kg, a value that is significantly lower than that of its linear aldehyde counterparts [1]. Specifically, the odor threshold for the 13-carbon linear aldehyde, tridecanal, has been reported at 10 µg/kg, while the 14-carbon linear aldehyde, tetradecanal, has a threshold of 110 µg/kg [2][3]. This represents a 100-fold and 1100-fold difference in potency, respectively, which is a critical factor in flavoring applications where extremely low usage levels and high impact are required. Furthermore, within its own class of C14 methyl-branched aldehydes, 12-methyltridecanal has been demonstrated to have the absolute lowest odor threshold, making it the most potent compound among structurally related isomers [4].

Flavor Chemistry Sensory Science Odor Threshold Determination

Species-Specific Origin: Quantitative Liberated Concentration from Animal Lipid Hydrolysates

The identity of 12-methyltridecanal as a species-specific odorant is quantitatively established by analyzing the amount liberated from the lipid fractions of various animal species. Following hydrolysis of lipid extracts, the concentration of liberated 12-methyltridecanal was measured using a stable isotope dilution assay [1]. The results demonstrate a clear quantitative hierarchy: high amounts were liberated from beef lipids (44-149 µg/g lipid), moderate amounts from veal, lamb, springbuck, and red deer (5-19 µg/g lipid), and very low amounts from chicken, turkey, and pork (0.3-2.7 µg/g lipid) [1]. This data underscores that 12-methyltridecanal is not a generic animal fat odorant but is preferentially associated with ruminant species, and particularly with beef, at a concentration up to two orders of magnitude higher than in non-ruminants like pork and poultry.

Meat Science Food Authentication Flavor Precursor Analysis

Quantitative Differentiation in Cooked Meat Systems: Odor Activity Value (OAV) in Beef vs. Pork Gravies

In a direct comparative study of complex food matrices, the aroma contribution of 12-methyltridecanal was quantified in stewed beef vegetable gravy (BVG) and stewed pork vegetable gravy (PVG) using stable isotope dilution assays [1]. The Odor Activity Value (OAV), calculated as the ratio of the compound's concentration to its odor threshold, was found to be significantly higher in the BVG compared to the PVG [1]. This quantitative difference establishes 12-methyltridecanal as a key differentiator between the aroma profiles of beef and pork gravies. In contrast, other potent odorants like (E,Z)-2,4-decadienal exhibited a higher OAV in the pork gravy [1]. This data demonstrates that 12-methyltridecanal is not a ubiquitous meat flavorant but a compound that selectively amplifies the specific aroma of stewed beef over that of stewed pork.

Aroma Chemistry Food Processing Flavor Analysis

Regulatory and Safety Endorsement: GRAS and JECFA Status for Global Market Access

12-Methyltridecanal has been evaluated by major international food safety bodies and received positive endorsements that are not automatically extended to all structurally similar aldehydes. It is assigned FEMA GRAS (Generally Recognized As Safe) number 4005 and JECFA number 1229 [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound and concluded that there is 'no safety concern at current levels of intake when used as a flavouring agent' [1]. This formal safety assessment and its classification as a flavoring agent with an Acceptable Daily Intake (ADI) of 'ACCEPTABLE' provide a clear regulatory pathway for its use in food applications [1]. While many aldehydes are used as flavorings, the specific inclusion of 12-methyltridecanal on these authoritative lists provides a level of due diligence and risk mitigation that is essential for commercial product development and global market acceptance [2].

Food Regulation Safety Assessment GRAS

12-Methyltridecanal: High-Value Application Scenarios Based on Differentiated Evidence


Authentic Cooked Beef Flavor Replication in Processed Foods and Savory Flavors

Based on the evidence that 12-methyltridecanal is a species-specific odorant of stewed beef with an odor threshold of 0.1 µg/kg [1], its primary and most validated application is in the creation of highly authentic cooked beef flavors. The quantitative data showing it is preferentially liberated from beef lipids (44-149 µg/g) compared to pork or poultry lipids (0.3-2.7 µg/g) [2], and its significantly higher OAV in beef gravy versus pork gravy [3], confirm its unique ability to impart a genuine tallowy, beef-like note that cannot be achieved with linear aldehydes like tridecanal. This makes it an essential component for flavor houses and food manufacturers developing premium beef bouillons, gravies, processed meat products, and savory snacks where a stewed, not roasted, beef character is desired.

High-Potency Flavor Modifier for Dairy Product Enhancement

The extreme potency of 12-methyltridecanal, demonstrated by its 0.1 µg/kg odor threshold which is 100-fold lower than tridecanal [1], enables its use as a highly effective flavor modifier at trace levels. A granted patent (JP5399083B2) specifically claims the use of 12-methyltridecanal at concentrations of 1 ppt to 100 ppm to enhance the milk fat feeling, body, and rich taste of dairy products like butter, cheese, and milk [4]. This application leverages the compound's unique savory and fatty notes to build mouthfeel and complexity without imparting an overt 'beef' flavor at low doses, making it a valuable tool for cost optimization and flavor differentiation in the dairy and plant-based dairy alternative sectors.

Analytical Standard for Food Authentication and Origin Tracing of Ruminant Products

The quantitative data on species-specific liberation of 12-methyltridecanal from animal lipids [2] supports its use as an analytical marker for food authentication. The large differential in concentration between beef (44-149 µg/g lipid) and non-ruminants like pork (0.3-2.7 µg/g lipid) provides a robust chemical basis for detecting adulteration or verifying the species origin of meat products and rendered fats. Furthermore, its concentration in beef is influenced by animal diet, with pasture feeding significantly increasing 12-MT levels up to 350 µg/100 g fresh muscle compared to concentrate-fed bulls [5]. This creates an opportunity for high-purity 12-methyltridecanal to serve as a certified reference standard for stable isotope dilution assays and other analytical methods used in food quality control and traceability studies.

Biotechnological Process Development for Sustainable Flavor Production

The established potency and GRAS status of 12-methyltridecanal [6] make it a high-value target for biotechnological production, as evidenced by research into novel enzymatic routes for synthesizing methyl-branched aldehydes from microbial sources . The commercial demand for a compound with such a unique and powerful sensory profile, which is naturally present at trace levels in beef fat, creates a strong economic incentive for developing sustainable fermentation-based manufacturing processes. For industrial biotech and synthetic biology R&D teams, 12-methyltridecanal represents a validated 'pull' molecule where a clear market need and favorable regulatory status justify the investment in developing and scaling up a novel biosynthetic pathway.

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